N-{[2-(diphenylphosphanyl)phenyl](naphthalen-2-yl)methyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with the molecular formula C34H34NOPS and a molecular weight of 535.67 g/mol . This compound is characterized by the presence of a diphenylphosphanyl group, a naphthyl group, and a sulfinamide group, making it a versatile ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of 2-(diphenylphosphanyl)benzaldehyde with naphthalen-2-ylmethylamine under controlled conditions. The reaction is followed by the addition of N,2-dimethylpropane-2-sulfinamide to form the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and chiral catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a ligand, where it coordinates with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide
- N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfonamide
Uniqueness
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific structural features, such as the combination of a diphenylphosphanyl group and a naphthyl group, which provide distinct steric and electronic properties. These properties make it a valuable ligand in asymmetric catalysis and other specialized applications .
Properties
Molecular Formula |
C34H34NOPS |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h5-25,33H,1-4H3 |
InChI Key |
XBSXYNDYLLPLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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